molecular formula C12H12N2O6 B4163656 1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione

1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione

Cat. No.: B4163656
M. Wt: 280.23 g/mol
InChI Key: AGXKZBRJOGQGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione is an organic compound that features a pyrrolidinedione core with a nitrophenoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione typically involves the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with 2,5-pyrrolidinedione under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical interactions, while the pyrrolidinedione core can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

  • 1-[2-(4-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione
  • 1-[2-(2-nitrophenoxy)ethoxy]-2,5-pyrrolidinedione
  • 1-[2-(3-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione

Uniqueness: 1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interactions. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[2-(3-nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-11-4-5-12(16)13(11)20-7-6-19-10-3-1-2-9(8-10)14(17)18/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXKZBRJOGQGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione
Reactant of Route 6
1-[2-(3-Nitrophenoxy)ethoxy]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.